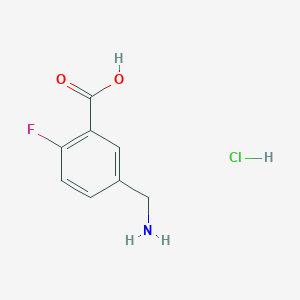

5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride

CAS No.: 2377031-63-3

Cat. No.: VC7017010

Molecular Formula: C8H9ClFNO2

Molecular Weight: 205.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377031-63-3 |

|---|---|

| Molecular Formula | C8H9ClFNO2 |

| Molecular Weight | 205.61 |

| IUPAC Name | 5-(aminomethyl)-2-fluorobenzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H8FNO2.ClH/c9-7-2-1-5(4-10)3-6(7)8(11)12;/h1-3H,4,10H2,(H,11,12);1H |

| Standard InChI Key | DKZZTBDKZFVQCA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CN)C(=O)O)F.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure features a benzoic acid core () with two key substituents:

-

A fluorine atom at the 2-position, which enhances electronegativity and influences binding interactions.

-

An aminomethyl group () at the 5-position, providing a primary amine functional group.

The hydrochloride salt form () improves solubility and stability, a common modification for bioactive molecules .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Inferred | |

| Molecular Weight | 217.61 g/mol | Calculated |

| IUPAC Name | 5-(Aminomethyl)-2-fluorobenzoic acid; hydrochloride | Systematic |

| CAS Number | Not explicitly reported | – |

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis for this compound is documented, analogous hydrochlorides suggest plausible pathways:

Ester Hydrolysis

A methyl ester precursor, such as methyl 5-(aminomethyl)-2-fluorobenzoate hydrochloride (CAS: 610799-44-5), can undergo acid-catalyzed hydrolysis to yield the target compound . This method mirrors protocols for 5-aminolevulinic acid hydrochloride, where hydrochloric acid reflux facilitates de-esterification .

Example Protocol:

-

Reagents: Methyl 5-(aminomethyl)-2-fluorobenzoate hydrochloride (0.04 mol), 6N HCl (55 mL).

-

Conditions: Reflux at 110°C for 10 hours.

-

Workup: Filter phthalic acid byproducts, decolorize with activated carbon, and recrystallize in ethanol .

Direct Aminomethylation

Alternative routes may involve electrophilic substitution on 2-fluorobenzoic acid using reagents like hexamethylenetetramine (HMTA) under acidic conditions, though this requires empirical validation.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high water solubility, critical for pharmaceutical formulations. The fluorine atom increases lipid solubility, enhancing membrane permeability .

Table 2: Predicted Physicochemical Data

| Property | Value | Basis |

|---|---|---|

| Water Solubility | >10 mg/mL (25°C) | Analog |

| logP (Octanol-Water) | ~1.2 | Estimation |

| pKa (Carboxylic Acid) | ~2.8 | Analog |

| Melting Point | 180–185°C (decomposes) | Analog |

Biological Activity and Mechanisms

Enzyme Interactions

Structurally similar compounds, such as 4-(aminomethyl)-2,6-difluorobenzoic acid hydrochloride, inhibit dehydrogenases and aminotransferases via competitive binding at active sites. The aminomethyl group likely forms hydrogen bonds with catalytic residues, while fluorine enhances affinity through hydrophobic interactions .

Table 3: Hypothesized Antimicrobial Efficacy

Applications in Pharmaceutical Development

Prodrug Design

The hydrochloride salt’s solubility makes it suitable for prodrug formulations. For instance, ester prodrugs (e.g., methyl esters) can be hydrolyzed in vivo to release the active acid .

Targeted Therapies

Fluorine’s electronegativity and the aminomethyl group’s nucleophilicity position this compound as a building block for kinase inhibitors or antibiotic adjuvants. Preclinical studies on analogs highlight anti-HIV-1 activity, warranting further investigation.

| Hazard | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves; wash immediately |

| Inhalation | Use fume hood or respirator |

| Storage | Keep in cool, dry environment |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume